molecular formula C11H20N2O2 B1394335 1-(1-Methylpiperidin-4-yl)pyrrolidine-2-carboxylic acid CAS No. 1401102-58-6

1-(1-Methylpiperidin-4-yl)pyrrolidine-2-carboxylic acid

Cat. No.: B1394335
CAS No.: 1401102-58-6
M. Wt: 212.29 g/mol
InChI Key: MOKLWZHBFQXNCV-UHFFFAOYSA-N
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Description

1-(1-Methylpiperidin-4-yl)pyrrolidine-2-carboxylic acid is a chemical compound with the molecular formula C11H20N2O2. It is known for its unique structure, which includes a piperidine ring and a pyrrolidine ring, making it a subject of interest in various fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Methylpiperidin-4-yl)pyrrolidine-2-carboxylic acid typically involves the reaction of 1-methylpiperidine with pyrrolidine-2-carboxylic acid under controlled conditions. The reaction is often carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure the desired product is obtained .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the product, which is essential for its application in various industries .

Chemical Reactions Analysis

Types of Reactions: 1-(1-Methylpiperidin-4-yl)pyrrolidine-2-carboxylic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

1-(1-Methylpiperidin-4-yl)pyrrolidine-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.

    Industry: It is used in the production of various chemical products and intermediates

Mechanism of Action

The mechanism of action of 1-(1-Methylpiperidin-4-yl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its dual ring structure, which imparts specific chemical and biological properties. This makes it a valuable compound for research and industrial applications .

Properties

IUPAC Name

1-(1-methylpiperidin-4-yl)pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2/c1-12-7-4-9(5-8-12)13-6-2-3-10(13)11(14)15/h9-10H,2-8H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOKLWZHBFQXNCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)N2CCCC2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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